4-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine hydrochloride
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Overview
Description
4-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine hydrochloride is a chemical compound known for its diverse applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by the presence of a thiazole ring and a trimethylphenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine hydrochloride typically involves the reaction of 2,4,6-trimethylphenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiazole ring or the trimethylphenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, thiols
Substitution: Substituted thiazoles or phenyl derivatives
Scientific Research Applications
4-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-Trimethylphenylhydrazine hydrochloride
- 2,4,6-Trimethylphenyl isothiocyanate
- 4-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine
Uniqueness
4-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine hydrochloride stands out due to its unique combination of a thiazole ring and a trimethylphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15ClN2S |
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Molecular Weight |
254.78 g/mol |
IUPAC Name |
4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C12H14N2S.ClH/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(13)14-10;/h4-6H,1-3H3,(H2,13,14);1H |
InChI Key |
JMLHVCAKWMJAJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)N)C.Cl |
Origin of Product |
United States |
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